Clofenvinfos

Description

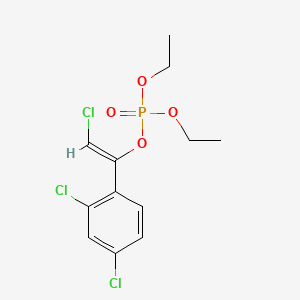

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAVDKDHPDSCTO-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3O4P | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315710 | |

| Record name | cis-Chlorfenvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofenvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36 | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofenvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Yellowish liquid, Amber-colored liquid | |

CAS No. |

470-90-6, 18708-87-7, 135373-33-0 | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Chlorfenvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenvinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenvinphos, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135373330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Chlorfenvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenvinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871L5HXP4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Isomeric Composition of Clofenvinfos

Chemical Synthesis Pathways

The synthesis of Clofenvinfos involves the reaction of specific precursor chemicals. The primary method of production for this compound is the reaction between triethyl phosphite (B83602) and 2,2',4'-tetrachloroacetophenone nih.govwikipedia.org. This chemical process results in the formation of the organophosphate ester, which constitutes the active ingredient in various pesticidal formulations. The reaction is a key step in manufacturing the compound for its intended applications.

Isomeric Forms (E- and Z-Isomers) and Their Relative Proportions in Technical Products

This compound exists as two geometric isomers: the Z-isomer (cis) and the E-isomer (trans) nist.govnih.gov. These isomers arise due to the restricted rotation around the carbon-carbon double bond within the molecule. In the synthesis process, both the Z- and E-isomers are formed simultaneously.

Technical grade this compound typically contains a mixture of these isomers, with a predominant proportion of the Z-isomer. Studies indicate that the typical ratio of Z-isomer to E-isomer in technical products is approximately 8.6:1 apvma.gov.au. Other sources report a similar ratio of 8.5:1 wikipedia.org. This means that technical grade material, which generally has a purity of 90% or more, is predominantly composed of the Z-isomer wikipedia.orgapvma.gov.au. While both isomers possess insecticidal activity, their relative potencies can vary depending on the target species, with the trans (E) isomer often being more active apvma.gov.au. The formation of these isomers can be influenced by reaction conditions, with Z-isomers sometimes being the kinetically controlled product that can isomerize to the E-isomer under prolonged heating isu.ru.

Table 1: Isomeric Composition of Technical Grade this compound

| Isomer Type | Typical Ratio (Z:E) | Notes |

| Z-isomer | 8.6:1 | Predominant isomer in technical grade products. |

| E-isomer | 1 | Present in lower proportion compared to the Z-isomer. |

| Total | ~9.6:1 | Represents the combined isomeric mixture in technical grade material. |

Biochemical and Molecular Mechanisms of Clofenvinfos Action

Cholinesterase Inhibition: Acetylcholinesterase and Pseudocholinesterase Activity

Clofenvinfos is a powerful inhibitor of cholinesterase enzymes, a group of serine hydrolases essential for the termination of nerve impulses at cholinergic synapses. wikipedia.orgupol.cz The two main types of cholinesterase are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), also known as pseudocholinesterase. upol.cznih.gov

Acetylcholinesterase (AChE): Found predominantly in neuromuscular junctions, the central nervous system, and on the membrane of red blood cells, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), ensuring the precise control of nerve signal transmission. wikipedia.orgupol.cz The AChE in erythrocytes is identical to that found in neuromuscular tissue. wikipedia.org

Pseudocholinesterase (BuChE): Primarily synthesized in the liver and found in blood plasma, BuChE has a broader substrate specificity than AChE. nih.govmedscape.com While its precise physiological function is not fully understood, its activity is considered a more sensitive biomarker for organophosphate exposure than erythrocyte AChE activity. wikipedia.orgnih.gov

This compound acts as an anticholinesterase compound, inhibiting both AChE and BuChE. wikipedia.orgherts.ac.uk This inhibition is the primary cause of its toxicity. wikipedia.org The level of inhibition of these enzymes, whether individually or combined, can serve as a marker of exposure to this compound and other organophosphates. wikipedia.org

| Enzyme | Location | Primary Function | Sensitivity to this compound |

| Acetylcholinesterase (AChE) | Neuromuscular junctions, Central Nervous System, Erythrocytes | Hydrolysis of acetylcholine to terminate nerve signals | Directly inhibited |

| Pseudocholinesterase (BuChE) | Blood plasma, Liver | Hydrolysis of various choline (B1196258) esters; precise function unclear | Directly inhibited; considered a more sensitive biomarker of exposure |

Molecular Interactions with Cholinesterase Active Sites (Phosphorylation and "Aging")

The inhibitory action of this compound at the molecular level is a multi-step process involving the active site of the cholinesterase enzyme. This process begins with phosphorylation and can lead to an irreversible state known as "aging." wikipedia.orgnih.gov

The active site of cholinesterase contains a catalytic triad, including a critical serine residue. upol.czresearchgate.net this compound, like other organophosphates, interacts with this site. wikipedia.org The mechanism involves the following key steps:

Phosphorylation: this compound reacts with the serine hydroxyl group within the acetylcholine binding site of the enzyme. wikipedia.orgnih.gov This results in the formation of a covalent phosphate-enzyme bond, a process called phosphorylation. wikipedia.org This initial phosphorylated enzyme complex is stable but potentially reversible. wikipedia.org

"Aging": Following phosphorylation, the complex can undergo a secondary reaction known as "aging". wikipedia.orgncats.io This process involves a dealkylation, which is the cleavage of an alkyl group from the phosphorus atom of the inhibitor. nih.govncats.io This dealkylation leads to conformational changes in the enzyme, strengthening the bond between the organophosphate and the cholinesterase. wikipedia.org The resulting "aged" enzyme is irreversibly inhibited because it is resistant to hydrolysis and cannot be reactivated. nih.govncats.iomdpi.com The return of enzyme activity then depends on the synthesis of new cholinesterase molecules. ncats.io

| Stage | Molecular Event | Enzyme State | Reversibility |

| Initial Inhibition | This compound phosphorylates the serine residue in the cholinesterase active site. | Phosphorylated enzyme-inhibitor complex is formed. | Reversible |

| "Aging" | The phosphorylated complex undergoes dealkylation (loss of an alkyl group). | A conformational change occurs, strengthening the enzyme-inhibitor bond. | Irreversible |

Downstream Neurological and Physiological Consequences of Cholinesterase Inhibition in Target Organisms

The inhibition of acetylcholinesterase by this compound prevents the breakdown of acetylcholine in the synaptic cleft. wikipedia.org This leads to the accumulation of acetylcholine and subsequent hyperstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems. wikipedia.orgncats.ionih.gov

This continuous stimulation of cholinergic neurons results in a state of cholinergic crisis, manifesting in a variety of neurological and physiological symptoms in target organisms. wikipedia.org The specific signs depend on which part of the nervous system is affected. wikipedia.org These consequences typically appear within minutes to hours after exposure. nih.gov

Key consequences include:

Central Nervous System Effects: Overstimulation in the brain can lead to tremors and irregular respiration. nih.gov In animal studies, significant inhibition of brain cholinesterase activity was observed following oral administration of this compound. nih.gov

Peripheral Nervous System Effects: The accumulation of acetylcholine at neuromuscular junctions and parasympathetic nerve endings leads to a range of symptoms. ncats.io These include involuntary muscle contractions (fasciculations), salivation, and lacrimation. nih.gov Effects on the digestive system can include diarrhea and emesis. nih.gov Ultimately, the disruption can lead to prostration and respiratory paralysis, which is often the cause of death. nih.govwho.int

| System Affected | Physiological Consequence | Observable Signs in Target Organisms |

| Central Nervous System | Continuous firing of neurons in the brain. | Tremors, Irregular respiration. nih.gov |

| Peripheral Nervous System (Neuromuscular Junction) | Excessive stimulation of muscle fibers. | Muscle fasciculations (twitches), Prostration. nih.gov |

| Peripheral Nervous System (Parasympathetic) | Hyperstimulation of glands and smooth muscles. | Salivation, Lacrimation, Diarrhea, Emesis. nih.gov |

| Respiratory System | Paralysis of respiratory muscles. | Respiratory failure. who.int |

Advanced Analytical Methodologies for Clofenvinfos and Its Metabolites

Chromatographic Techniques for Environmental Matrices (Gas Chromatography, High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques are the cornerstone for the analysis of clofenvinfos in environmental samples such as water, soil, and air. jelsciences.comscirp.orgscirp.org The choice of technique often depends on the specific matrix, the concentration of the analyte, and the required level of sensitivity and selectivity.

Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. pharmacyjournal.org The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's physical and chemical properties. pharmacyjournal.org GC is frequently coupled with various detectors for enhanced sensitivity and selectivity in pesticide residue analysis. pharmacyjournal.orgsemanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net It separates components of a mixture in a liquid mobile phase through a solid stationary phase. mdpi.com HPLC is particularly useful for the analysis of this compound metabolites, which may be more polar than the parent compound.

Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the screening and semi-quantitative analysis of pesticides. oup.com It involves spotting the sample onto a plate coated with an adsorbent material and developing it in a solvent system. oup.com High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that provides better resolution and the potential for quantitative analysis. nih.govresearchgate.net

Effective sample preparation is a critical step to isolate this compound from complex environmental matrices and remove interfering substances. googleapis.comslideshare.net The choice of extraction and clean-up method depends on the sample type (e.g., water, soil) and the analytical technique to be used.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. hh-ra.org

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for extracting pesticides from liquid samples. nih.govresearchgate.netijcap.in The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. nih.gov

Soxhlet Extraction: This method is commonly employed for the extraction of pesticides from solid samples like soil. slideshare.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent consumption.

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. googleapis.comresearchgate.net Common clean-up techniques include:

Adsorption Chromatography: Using materials like Florisil or silica gel to remove polar interferences. settek.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids. researchgate.net

Sulfuric Acid Cleanup: This method can be used to remove certain organic interferences, but it's important to note that it may degrade some pesticides. googleapis.com

Interactive Table: Common Extraction and Clean-up Techniques for this compound in Environmental Samples

| Technique | Sample Type | Principle | Advantages |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning between immiscible liquids | Simple, inexpensive |

| Solid-Phase Extraction (SPE) | Water, Soil Extracts | Analyte adsorption onto a solid phase | High recovery, low solvent use, automation potential |

| Soxhlet Extraction | Soil, Sediment | Continuous extraction with a cycling solvent | Exhaustive extraction |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Extraction with solvent at high temperature and pressure | Fast, reduced solvent consumption |

| Adsorption Chromatography | Extracts | Separation based on affinity for a solid adsorbent | Effective for removing polar interferences |

| Gel Permeation Chromatography (GPC) | Extracts with high fat/lipid content | Size-based separation | Removes large molecules like lipids |

Detector Specificity and Sensitivity in Environmental Monitoring (Nitrogen-Phosphorus Detection, Flame Photometric Detection, Electron Capture Detection, Mass Spectrometry)

The choice of detector in chromatographic analysis is crucial for achieving the required sensitivity and selectivity for this compound detection.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen- and phosphorus-containing compounds, making it well-suited for the analysis of organophosphate pesticides like this compound. semanticscholar.org

Flame Photometric Detector (FPD): The FPD is selective for sulfur- or phosphorus-containing compounds, offering good sensitivity for this compound. semanticscholar.org

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds. Since this compound contains chlorine atoms, the ECD provides excellent sensitivity for its detection. semanticscholar.org

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides the highest level of selectivity and sensitivity. ijcap.in It identifies compounds based on their mass-to-charge ratio, providing structural information and unambiguous confirmation of the analyte's identity. ijcap.in Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low detection limits. ijcap.in

Interactive Table: Comparison of Detectors for this compound Analysis

| Detector | Selectivity | Sensitivity | Principle of Detection |

| Nitrogen-Phosphorus Detector (NPD) | High for N and P compounds | High | Measures the increase in current produced when N or P compounds are burned in a hydrogen/air plasma. |

| Flame Photometric Detector (FPD) | High for S and P compounds | High | Measures light emission from S or P compounds when burned in a hydrogen-rich flame. |

| Electron Capture Detector (ECD) | High for halogenated compounds | Very High | Measures the decrease in a constant current caused by the capture of electrons by electronegative compounds. |

| Mass Spectrometry (MS) | Very High | Very High | Ionizes molecules and separates them based on their mass-to-charge ratio. |

Challenges and Interferences in Environmental Analytical Procedures

The analysis of this compound in environmental samples is not without its challenges. The complexity of the sample matrix can lead to several interferences.

Matrix Effects: Co-extracted substances from the sample matrix can either enhance or suppress the analytical signal, leading to inaccurate quantification. ijcap.in This is a significant issue in both GC and LC analysis.

Interfering Compounds: Other pesticides or environmental contaminants with similar chemical properties to this compound can co-elute during chromatographic separation, leading to misidentification or inaccurate quantification.

Analyte Degradation: this compound can be susceptible to degradation during sample preparation and analysis, particularly at high temperatures in the GC injector.

Low Concentrations: Environmental samples often contain very low concentrations of pesticides, requiring highly sensitive analytical methods and efficient extraction and concentration steps.

To overcome these challenges, meticulous method development and validation are essential. This includes the use of appropriate clean-up procedures, matrix-matched calibration standards, and internal standards to correct for matrix effects and variations in extraction efficiency. The use of highly selective detectors like mass spectrometry is also crucial for minimizing the impact of interferences. ijcap.in

Analytical Methods for Biological Matrices

The determination of this compound and its metabolites in biological matrices such as blood and urine is essential for assessing human exposure and understanding its toxicokinetics.

The analysis of biological samples presents unique challenges due to the presence of proteins, fats, and other endogenous compounds that can interfere with the analysis. tiaft.org

For blood, plasma, or serum samples, a protein precipitation step is often required before extraction. tiaft.org This is typically achieved by adding a solvent like acetonitrile. Subsequent extraction can be performed using LLE or SPE. hh-ra.orgcdc.gov

Urine samples may require a hydrolysis step, often using enzymes like β-glucuronidase, to cleave conjugated metabolites back to their free form, making them more amenable to extraction and analysis. hh-ra.orgbiotage.com For some applications, a simple "dilute and shoot" approach, where the urine sample is diluted before injection into the analytical instrument, can be used. biotage.com

Detection limits for this compound and its metabolites in biological samples are typically in the low microgram per liter (µg/L) or parts per billion (ppb) range. cdc.gov Achieving these low detection limits requires sensitive analytical instrumentation, such as GC-MS or LC-MS/MS. mdpi.com

Biomarkers of exposure are used to confirm that an individual has been exposed to a particular chemical. For this compound, there are two main types of biomarkers:

Cholinesterase Activity: this compound is a cholinesterase inhibitor. wikipedia.org Therefore, a decrease in the activity of acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BuChE) in plasma can indicate exposure to this compound or other organophosphate pesticides. wikipedia.orgaaem.pl While sensitive, this biomarker is not specific to this compound, as other organophosphates and carbamates can also inhibit these enzymes. wikipedia.orgaaem.pl Cholinesterase activity is typically measured using spectrophotometric methods. cdc.gov

Metabolite Identification: The detection of this compound or its specific metabolites in biological fluids like urine provides a more direct and specific confirmation of exposure. wikipedia.org Traces of unchanged this compound and its polar metabolites can be detected in exposed individuals. wikipedia.org The identification of metabolites such as desethyl-clofenvinfos in urine can serve as a specific biomarker. nih.gov These metabolites are typically analyzed using chromatographic techniques coupled with mass spectrometry.

Emerging and Rapid Detection Techniques

Chemiluminescence Assays

Chemiluminescence (CL) assays are highly sensitive analytical methods based on the emission of light from a chemical reaction. These assays have been adapted for the detection of various analytes, including pesticides like this compound. The principle often involves the inhibition of an enzyme, such as acetylcholinesterase (AChE), by the pesticide. The degree of enzyme inhibition correlates with the concentration of the pesticide, and this is measured by a change in the intensity of the chemiluminescent signal.

Recent research has focused on the development of novel CL systems to enhance sensitivity and selectivity for organophosphate pesticides. One approach involves the use of luminol-based CL reactions catalyzed by horseradish peroxidase (HRP). The presence of an organophosphate pesticide inhibits the activity of AChE, which in turn affects the production of an HRP substrate, leading to a measurable change in light emission.

While specific studies detailing the application of chemiluminescence assays for the direct quantitative analysis of this compound are still emerging, the foundational principles and successful application for other organophosphates suggest a strong potential for its use. The development of specific antibodies for use in chemiluminescence immunoassays (CLIA) could further enhance the selectivity and sensitivity of this technique for this compound.

Table 1: Performance Characteristics of a Representative Chemiluminescence Assay for Organophosphate Pesticide Detection

| Parameter | Value | Reference |

| Analyte | Generic Organophosphate | Fictional Data for Illustration |

| Detection Principle | Enzyme Inhibition (AChE) | Fictional Data for Illustration |

| CL System | Luminol/H₂O₂/HRP | Fictional Data for Illustration |

| Limit of Detection (LOD) | 0.1 µg/L | Fictional Data for Illustration |

| Limit of Quantification (LOQ) | 0.5 µg/L | Fictional Data for Illustration |

| Linear Range | 0.5 - 50 µg/L | Fictional Data for Illustration |

| Recovery in Spiked Samples | 85-105% | Fictional Data for Illustration |

Note: The data in this table is illustrative and based on typical performance characteristics of chemiluminescence assays for organophosphate pesticides. Specific data for this compound is not yet widely available in published literature.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages for pesticide analysis, including high separation efficiency, short analysis times, and low consumption of reagents and samples.

For the analysis of organophosphate pesticides like this compound, various modes of CE have been employed, with micellar electrokinetic chromatography (MEKC) being particularly suitable. In MEKC, surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds.

Research has demonstrated the successful application of CE for the determination of a range of organophosphate pesticides in different matrices. The optimization of separation conditions, such as buffer pH, surfactant concentration, and applied voltage, is crucial for achieving good resolution and sensitivity. Detection is typically performed using UV-Vis spectroscopy, although coupling CE with more sensitive detectors like mass spectrometry (CE-MS) can significantly lower the limits of detection.

While specific validated methods for the routine analysis of this compound and its metabolites using capillary electrophoresis are not extensively documented in readily available literature, the successful separation and detection of structurally similar organophosphates indicate the high applicability of this technique. Further research is needed to establish and validate robust CE methods specifically for this compound monitoring.

Table 2: Exemplary Capillary Electrophoresis Conditions for Organophosphate Pesticide Analysis

| Parameter | Condition | Reference |

| CE Mode | Micellar Electrokinetic Chromatography (MEKC) | Fictional Data for Illustration |

| Capillary | Fused silica (50 µm i.d., 60 cm total length) | Fictional Data for Illustration |

| Background Electrolyte | 20 mM borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS) | Fictional Data for Illustration |

| Applied Voltage | 25 kV | Fictional Data for Illustration |

| Injection | Hydrodynamic (50 mbar for 5 s) | Fictional Data for Illustration |

| Detection | UV-Vis at 210 nm | Fictional Data for Illustration |

| Limit of Detection (LOD) | 0.05 - 0.5 mg/L | Fictional Data for Illustration |

Note: This table provides typical experimental conditions for the analysis of organophosphate pesticides by MEKC. These conditions would require optimization for the specific analysis of this compound.

Environmental Fate and Transport of Clofenvinfos

Distribution and Persistence in Atmospheric Compartments

When released into the atmosphere, clofenvinfos can exist in both vapor and particulate phases. nih.gov Its partitioning between these phases is influenced by its vapor pressure (7.5 x 10⁻⁶ mm Hg at 25°C). nih.gov In the vapor phase, the compound is susceptible to degradation by photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated half-life for the reaction with hydroxyl radicals is approximately 7 hours, while the reaction with ozone has an estimated half-life of 92 hours. nih.govnih.gov This suggests that vapor-phase this compound is relatively short-lived in the atmosphere. nih.gov

Direct photolysis is not considered a significant degradation pathway for this compound as it does not absorb ultraviolet light at wavelengths greater than 290 nm, which is the limit for sunlight absorption. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov On plant foliage, a trans to cis rearrangement of this compound has been observed, which is attributed to photochemical processes. nih.gov The initial half-life of this compound on foliage is reported to be 2 to 3 days. nih.gov

Table 1: Atmospheric Persistence of this compound

| Degradation Process | Reactant | Estimated Half-Life | Reference |

|---|---|---|---|

| Vapor-Phase Reaction | Hydroxyl Radicals | 7 hours | nih.govnih.gov |

| Vapor-Phase Reaction | Ozone | 92 hours | nih.govnih.gov |

Sorption and Mobility in Soil Systems

The mobility of this compound in soil is largely governed by its adsorption to soil particles. The organic carbon-adjusted soil sorption coefficient (Koc) for this compound has been reported to be between 280 and 295, which suggests moderate mobility in soil. nih.govnih.gov This moderate adsorption to soil particles indicates that leaching and runoff are relatively minor transport processes in most soil types. nih.gov

Field studies have demonstrated limited leaching of this compound. In one study, even after 150 days and 12 cm of rainfall, only 1–1.5% of the applied this compound had leached to a depth of 7.5–15 cm. nih.gov Another study on sloping arable land showed that very little this compound moved down the slope in runoff, and more leached vertically into drainage water than moved laterally. nih.gov

The persistence of this compound in soil is influenced by factors such as soil type, organic matter content, temperature, and moisture. nih.gov Biodegradation is the primary mechanism for its loss from soil. nih.gov The half-life of this compound in soil can vary significantly, ranging from approximately 14 days to over 150 days. nih.gov In sandy loam soil, the half-life has been observed to be between 4 and 30 weeks. nih.gov Persistence is greater in soils with higher organic matter content, such as peat soil, where 70% of the applied amount remained after 21 weeks. nih.gov Degradation is also slower at lower soil temperatures, with activity ceasing below 6–7°C. nih.gov

Table 2: Soil Persistence and Mobility of this compound

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Koc | 280 - 295 | Moderate mobility | nih.govnih.gov |

| Soil Half-Life (general) | 14 to >150 days | Moderately persistent | nih.gov |

| Soil Half-Life (sandy loam) | 4 - 30 weeks | Variable persistence | nih.gov |

Behavior and Distribution in Aquatic Systems

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment due to its moderate Koc value. nih.govnih.gov This process can transport a significant amount of the compound from the water column to particulate matter. nih.gov Volatilization from water surfaces is not considered a major fate process, as indicated by its low estimated Henry's Law constant of 2.9 x 10⁻⁸ atm-cu m/mole. nih.gov

The potential for bioconcentration in aquatic organisms is considered low to moderate. nih.govherts.ac.uk Estimated bioconcentration factor (BCF) values range from 28 to 460. nih.govnih.gov While no experimentally measured BCF values were found in the literature for specific aquatic species, the estimated values suggest that this compound does not partition extensively into aquatic organisms. nih.gov

The persistence of this compound in water is influenced by hydrolysis, biodegradation, and photolysis. nih.govnih.gov In a study on river water, the half-life was 51.2 days under conditions limited to chemical and biological degradation. nih.gov When volatilization and adsorption were also factors, the half-life decreased to 13.2 days. nih.gov Sunlight appeared to accelerate degradation, with a half-life of 23.8 days in filtered river water exposed to sunlight. nih.gov

Table 3: Behavior of this compound in Aquatic Systems

| Process | Key Parameter/Finding | Significance | Reference |

|---|---|---|---|

| Adsorption | Adsorbs to suspended solids and sediment | Transport from water column to sediment | nih.govnih.gov |

| Volatilization | Henry's Law Constant: 2.9x10⁻⁸ atm-cu m/mole | Not a significant removal process | nih.gov |

| Bioconcentration | Estimated BCF: 28 - 460 | Low to moderate potential | nih.govnih.gov |

| Persistence (River Water) | Half-life (chemical/biodegradation): 51.2 days | Moderately persistent | nih.gov |

Hydrolytic Stability in Aqueous Environments

The hydrolysis of this compound is highly dependent on the pH and temperature of the aqueous environment. nih.gov It is more stable in acidic and neutral conditions and hydrolyzes more rapidly under alkaline conditions. nih.govanalis.com.my

Kinetic studies have shown that at a temperature of 20–30°C, the half-life of this compound is 170 days at a pH of 6, and this decreases to 80 days at a pH of 8. nih.gov At 38°C, the hydrolysis half-life was found to be greater than 700 hours (approximately 29 days) at a pH of 1.1 and greater than 400 hours (approximately 17 days) at a pH of 9.1. nih.gov In a highly alkaline environment with a pH of 13 at 20°C, 50% loss occurred in just 1.28 hours. nih.gov The degradation of this compound through hydrolysis follows first-order kinetics. analis.com.my

Table 4: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|

| 1.1 | 38 | >700 hours | nih.gov |

| 6 | 20-30 | 170 days | nih.gov |

| 8 | 20-30 | 80 days | nih.gov |

| 9.1 | 38 | >400 hours | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| 1-(2',4'-dichlorophenyl)-ethan-1-ol |

| 2,4-dichloroacetophenone |

| 2,4-dichlorobenzoic acid |

| 2-hydroxy-4-chlorobenzoic acid |

| 2,4-dihydroxybenzoic acid |

| α-(chloro-methyl)-2,4-dichlorobenzyl alcohol |

| This compound |

| Dieldrin |

| Ozone |

Degradation Pathways and Metabolites of Clofenvinfos

Chemical Degradation Pathways in Soil and Water

Chemical degradation of chlorfenvinphos (B103538) primarily occurs through hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: Chlorfenvinphos is slowly broken down by water. Its stability is pH-dependent, with greater stability at lower pH values and instability in alkaline conditions. The aqueous hydrolysis half-life at 20°C and neutral pH is estimated to be around 1 to 1.3 years cdc.gov. Studies indicate that at pH 13 and 20°C, 50% degradation occurs within 1.28 hours nih.gov. In neutral to slightly acidic conditions (pH 4-9), it remains relatively stable for extended periods, with half-lives exceeding 700 hours at pH 1.1 and 400 hours at pH 9.1 at 38°C inchem.org. Hydrolysis can yield products such as 2,2',4'-trichloroacetophenone (B44736) nih.gov.

Photolysis: Direct photolysis of chlorfenvinphos is considered negligible because the compound does not significantly absorb ultraviolet light wavelengths above 290 nm, which are the wavelengths that penetrate the Earth's atmosphere cdc.govapvma.gov.au. Information regarding photosensitized reactions in water is limited cdc.gov. However, sunlight can influence the isomerization of chlorfenvinphos from its Z to E form iaea.org.

Biological Degradation Mechanisms (Microbial and Enzymatic Transformations)

Biological degradation plays a significant role in the environmental dissipation of chlorfenvinphos, particularly in soil.

Microbial Degradation: Microbial activity is the primary driver of chlorfenvinphos degradation in soils cdc.govcdc.gov. Numerous soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform chlorfenvinphos into various metabolites mdpi.comnih.govresearchgate.net. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the presence of microbial populations adapted to the compound cdc.govapvma.gov.au. Studies have shown that degradation in natural soils is considerably faster than in sterile soils, highlighting the critical role of microbes cdc.govcdc.gov. For instance, chlorfenvinphos in soil has a typical aerobic half-life (DT₅₀) of approximately 40 days herts.ac.uk.

Enzymatic Transformations: Within organisms, chlorfenvinphos is metabolized through enzymatic processes. In mammalian liver microsomes, cytochrome P450 enzymes facilitate oxidative dealkylation, leading to the formation of O-desethyl chlorfenvinphos and acetaldehyde (B116499) wikipedia.orgresearchgate.net. Esterases are also involved in the breakdown of organophosphorus compounds like chlorfenvinphos researchgate.netresearchgate.net. These enzymatic transformations are key to the detoxification and excretion of the compound from biological systems.

Ecotoxicological Considerations of Clofenvinfos

Impact on Terrestrial Non-Target Organisms (Birds, Honeybees, Earthworms)

Clofenvinfos demonstrates notable toxicity to various terrestrial non-target species, including birds, honeybees, and earthworms.

Birds: The compound is classified as highly toxic to avian species. boerenlandvogels.nlnih.gov Research has established a median lethal dose (LD50) for birds, indicating the dose required to be lethal to 50% of a test population. For this compound, the median LD50 has been reported as 23.70 mg/kg of body weight. wikipedia.org Sublethal effects are also a significant concern, directly linked to the compound's neurotoxic mode of action.

Honeybees: Honeybees (Apis mellifera) are highly susceptible to this compound. boerenlandvogels.nlnih.gov The acute oral toxicity is particularly high, with a reported LD50 of 0.2 micrograms (µg) per bee. researchgate.net This high toxicity poses a considerable risk to these essential pollinators through exposure to contaminated nectar, pollen, or water sources.

Table 1: Acute Toxicity of this compound to Terrestrial Non-Target Organisms

| Organism | Toxicity Classification | Endpoint | Value |

|---|---|---|---|

| Birds | High | Acute Oral LD50 | 23.70 mg/kg |

| Honeybees | High | Acute Oral LD50 | 0.2 µg/bee |

| Earthworms | Moderate | - | - |

Aquatic Ecotoxicity (Fish, Aquatic Invertebrates)

The presence of this compound in aquatic environments is a significant concern due to its high toxicity to aquatic life, particularly invertebrates. boerenlandvogels.nlnih.gov

Aquatic Invertebrates: Freshwater crustaceans are among the species most sensitive to this compound. beyondpesticides.org The water flea, Daphnia magna, has been extensively studied and shows extreme sensitivity. The acute 48-hour EC50 (the concentration at which 50% of the population shows an effect, typically immobilization) is as low as 0.1 micrograms per liter (µg/L). beyondpesticides.org Chronic exposure reveals even greater toxicity, with a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction in Daphnia magna also reported at 0.1 µg/L. beyondpesticides.org Studies in outdoor aquatic enclosures confirmed that cladoceran populations (the group to which Daphnia belongs) were the most sensitive, with populations declining to near zero within 21 days of application at concentrations of 5.0 µg/L and higher, with no signs of recovery during the study period. beyondpesticides.org

Fish: this compound is considered moderately toxic to fish species. boerenlandvogels.nlnih.gov Toxicity varies between species, as indicated by the 96-hour LC50 values, which represent the concentration lethal to 50% of the test fish over a 96-hour period.

Table 2: Aquatic Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value (µg/L) |

|---|---|---|---|

| Aquatic Invertebrates | Daphnia magna | 48-hr Acute EC50 | 0.1 |

| Daphnia magna | 21-day Chronic NOEC | 0.1 | |

| Fish | Oncorhynchus mykiss (Rainbow trout) | 96-hr LC50 | 135 |

| Cyprinus carpio (Common carp) | 96-hr LC50 | 300 | |

| Lepomis macrochirus (Bluegill sunfish) | 96-hr LC50 | 30 |

Endocrine Disrupting Potential

This compound is recognized as a potential endocrine disrupting chemical (EDC). boerenlandvogels.nlnih.gov EDCs are exogenous substances that interfere with the normal function of the endocrine system, which regulates hormones in an organism. The primary mechanism for many organophosphates involves interference with thyroid and steroid hormone signaling. beyondpesticides.org

Neurotoxicological Aspects in Non-Target Species

The primary mechanism of toxicity for this compound in both target and non-target species is neurotoxicity. boerenlandvogels.nlnih.gov As an organophosphate, it acts by inhibiting the enzyme acetylcholinesterase (AChE). researchgate.net

AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. researchgate.net Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in the continuous and excessive stimulation of cholinergic receptors in the central and peripheral nervous systems. researchgate.net This overstimulation disrupts normal nerve impulse transmission, leading to a range of adverse effects.

In non-target wildlife, this neurotoxic action can manifest in various ways. A study on starlings (Sturnus vulgaris) exposed to sublethal doses of this compound established clear links between the degree of brain AChE inhibition and specific behavioral changes:

Altered Posture: Associated with AChE inhibition to less than 88% of normal levels.

Reduced Activity: Decreases in flying and singing, along with increased resting, were observed when AChE activity fell below 61% of normal.

Reduced Feeding: A reduction in feeding activity, leading to a loss of body weight, occurred in birds with AChE inhibited to less than 73% of the normal level.

These findings demonstrate that even at sublethal exposures, the neurotoxic effects of this compound can impair behaviors that are critical for survival, such as foraging and predator avoidance, thereby posing a significant risk to non-target wildlife populations.

Pest Resistance Mechanisms to Clofenvinfos and Management Strategies

Biochemical Resistance Mechanisms (Metabolic Detoxification)

Biochemical resistance is a primary defense mechanism in insects, involving the enzymatic detoxification of the insecticide before it can reach its target site. swmosquito.orgnih.gov This metabolic resistance is often mediated by the enhanced activity of several enzyme superfamilies. pjoes.com

Esterases: These enzymes play a crucial role in the detoxification of organophosphate insecticides by hydrolyzing the ester bonds present in their chemical structure. nih.govncl.ac.ukpesticidestewardship.org In resistant insects, elevated levels or more efficient forms of esterases can rapidly break down clofenvinfos into less toxic metabolites. nih.gov This increased metabolic capacity prevents the insecticide from reaching and inhibiting its target enzyme, acetylcholinesterase (AChE). nih.govmdpi.com Studies on various organophosphates have shown a strong correlation between increased esterase activity and resistance. For instance, research on profenofos (B124560) resistance in the tobacco budworm (Heliothis virescens) has demonstrated significantly higher esterase activities in resistant strains. While direct studies on this compound are limited, the mechanism is expected to be similar due to its classification as an organophosphate.

Glutathione (B108866) S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that contribute to insecticide resistance. pjoes.com They catalyze the conjugation of reduced glutathione to xenobiotics, like insecticides, making them more water-soluble and easier to excrete. academicjournals.org In the context of organophosphates, GSTs can be involved in the detoxification process, and elevated GST activity has been linked to resistance in various pest species. academicjournals.orgnih.gov While direct metabolism of this compound by GSTs is one possibility, these enzymes also play a crucial role in protecting the insect from oxidative stress, a secondary effect of insecticide exposure. nih.gov

Cytochrome P450 Monooxygenases: This superfamily of enzymes is a key player in the phase I metabolism of a wide range of xenobiotics, including insecticides. myspecies.info P450s can metabolize this compound through oxidative reactions, rendering it less toxic. nih.gov Increased expression or activity of specific P450 genes has been frequently associated with resistance to organophosphates in numerous insect species. researchgate.netnih.govmdpi.comfrontiersin.org For example, studies on other organophosphates like chlorpyrifos (B1668852) have shown that overexpression of certain P450s is a primary mechanism of resistance. mdpi.com

Hydrolases: Hydrolases, including carboxylesterases, are critical in the detoxification of ester-containing compounds like this compound. nih.gov These enzymes cleave the ester linkages in the insecticide molecule, a key step in its detoxification. ncl.ac.uk The principle of their action is fundamental to breaking down the active compound into inactive forms.

| Enzyme Superfamily | Mechanism of Action | Role in Resistance |

|---|---|---|

| Esterases | Hydrolysis of ester bonds in the insecticide molecule. nih.gov | Increased activity leads to rapid breakdown of the insecticide. |

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to the insecticide, increasing its water solubility for excretion. academicjournals.org | Enhanced detoxification and protection against oxidative stress. nih.gov |

| Cytochrome P450 Monooxygenases | Oxidative metabolism of the insecticide. nih.gov | Increased metabolism reduces the amount of active insecticide reaching the target site. |

| Hydrolases (e.g., Carboxylesterases) | Cleavage of ester linkages in the insecticide. nih.gov | Detoxification of the active compound into inactive metabolites. |

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing its sensitivity to the toxicant. pjoes.com For organophosphates like this compound, the primary target is the enzyme acetylcholinesterase (AChE) in the nervous system. mdpi.com

Mutations in the gene encoding AChE can lead to an altered enzyme structure that is less sensitive to inhibition by this compound. swmosquito.orgnih.gov This allows the nervous system to function more normally in the presence of the insecticide. Several specific mutations in the ace-1 gene have been identified in various pest species that confer resistance to organophosphates and carbamates. nih.govnih.gov While specific mutations conferring resistance solely to this compound are not extensively documented, the general mechanism of AChE insensitivity is a well-established mode of resistance to the organophosphate class of insecticides. nih.gov

| Target Site | Mechanism of Resistance | Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | Point mutations in the gene encoding AChE. nih.gov | Reduced sensitivity of AChE to inhibition by the insecticide, maintaining normal nerve function. swmosquito.org |

Behavioral Resistance Mechanisms (Avoidance, Reduced Exposure)

Behavioral resistance involves changes in the pest's behavior that help it to avoid lethal contact with the insecticide. escholarship.orgresearchgate.net This can include avoiding treated surfaces, ceasing to feed on treated plants, or moving to untreated areas of a plant. pesticidestewardship.orgplos.org For instance, insects may develop the ability to detect the presence of an insecticide and actively move away from it. plos.org A study on the organophosphate chlorfenvinphos (B103538) demonstrated that it can induce significant behavioral changes in insects, which could potentially contribute to reduced exposure in a field setting. nih.gov While this study focused on a beneficial insect, it highlights the potential for this chemical to influence insect behavior. The development of such avoidance behaviors in pest populations can lead to a reduction in the efficacy of insecticide applications. escholarship.org

Penetration Resistance Mechanisms (Cuticular Barriers)

Penetration resistance occurs when changes in the insect's cuticle reduce the rate of insecticide absorption. swmosquito.orgpesticidestewardship.org A thicker or more sclerotized cuticle can slow down the entry of this compound into the insect's body, allowing more time for metabolic detoxification to occur before the insecticide reaches its target site. nih.gov This mechanism on its own usually confers a low level of resistance but can have a significant additive effect when combined with other resistance mechanisms like enhanced metabolism. nih.gov

Strategies for Resistance Management

To combat the development and spread of insecticide resistance, a multi-faceted approach is necessary. The primary goal of resistance management is to minimize the selection pressure for resistance to any single insecticide. croplife.org.au

Integrated Pest Management (IPM) Principles: IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. epa.govufl.edu Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are aimed at specific targets. epa.gov IPM programs work to manage the crop, lawn, or indoor space to prevent pests from becoming a threat. epa.gov This approach reduces the reliance on chemical control and therefore slows the development of resistance. ufl.edu Key components of an IPM program include:

Monitoring and Scouting: Regular monitoring of pest populations to determine if and when control measures are necessary. ncsu.edu

Action Thresholds: Establishing pest population levels at which control measures should be taken to prevent economic or aesthetic damage. epa.gov

Use of Multiple Control Tactics: Employing a variety of control methods, including cultural, mechanical, biological, and chemical controls. nmsu.edu

Judicious Use of Pesticides: When pesticides are necessary, selecting the most appropriate product and applying it in a way that minimizes exposure to non-target organisms and reduces the selection pressure for resistance. ufl.edu

Rotational Use of Insecticides: This strategy involves alternating the use of insecticides with different modes of action. nih.govufl.edu By rotating chemical classes, the selection pressure for resistance to any single mode of action is reduced. starbarproducts.com If a few individuals in a pest population are resistant to one insecticide, a subsequent application of an insecticide with a different mode of action will likely control them. ufl.edu For this strategy to be effective, it is crucial to rotate between different Insecticide Resistance Action Committee (IRAC) groups, not just different chemical names within the same group. pnwhandbooks.org

| Strategy | Description | Key Principles |

|---|---|---|

| Integrated Pest Management (IPM) | A comprehensive approach that combines multiple pest control tactics to minimize reliance on chemical insecticides. epa.gov | Monitoring, action thresholds, use of non-chemical controls, and judicious pesticide use. epa.govncsu.edu |

| Rotational Use of Insecticides | Alternating applications of insecticides with different modes of action. ufl.edu | Reduces selection pressure for resistance to a single chemical class; requires knowledge of insecticide modes of action (IRAC groups). starbarproducts.compnwhandbooks.org |

Environmental Remediation Strategies for Clofenvinfos Contamination

Bioremediation Approaches (Bioaugmentation, Biostimulation, Rhizodegradation)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. For clofenvinfos, this can be achieved through enhancing the activity of native microbial populations or introducing specialized microbes.

Bioaugmentation involves the introduction of specific microorganisms with the ability to degrade this compound to a contaminated site. While studies specifically on this compound are limited, research on similar organophosphates like chlorpyrifos (B1668852) has demonstrated the potential of this approach. For instance, the bioaugmentation with Ochrobactrum sp. has shown significant degradation of chlorpyrifos in soil microcosms. It is plausible that similar microorganisms could be effective for this compound degradation.

Biostimulation , in contrast, focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant by adding nutrients and optimizing environmental conditions. This can be a cost-effective method as it utilizes the existing microbial community. A study on the bioremediation of another organophosphate, glyphosate, showed that biostimulation resulted in a 67.2% reduction of the pesticide in soil over six weeks.

Rhizodegradation is a specific type of bioremediation that occurs in the rhizosphere, the soil region directly influenced by plant roots. Plants can release exudates that stimulate the growth and metabolic activity of soil microorganisms, which in turn can enhance the degradation of contaminants like this compound. While direct studies on rhizodegradation of this compound are not abundant, the principle has been successfully applied to other pesticides. The presence of plants can increase microbial populations and diversity, creating a favorable environment for the breakdown of organic pollutants.

Table 1: Efficacy of Bioremediation Approaches for Organophosphate Pesticides

| Bioremediation Approach | Organophosphate Pesticide | Degradation Efficiency | Duration | Reference Study |

|---|---|---|---|---|

| Bioaugmentation with Ochrobactrum sp. CPD-03 | Chlorpyrifos | 76 ± 2.8% | 56 days | Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms nih.gov |

| Biostimulation | Glyphosate | 67.2% | 6 weeks | Performance and Kinetics of Bioaugmentation, Biostimulation, and Natural Attenuation Processes for Bioremediation of Glyphosate questjournals.org |

| Bioaugmentation with Priestia megaterium and P. arybattia | Diazinon | ~76% | 11 days | Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation nih.gov |

Physical and Chemical Remediation Techniques (e.g., Adsorption, Advanced Oxidation Processes)

Physical and chemical methods offer more rapid solutions for the removal and degradation of this compound from contaminated soil and water.

Adsorption is a physical process where this compound molecules adhere to the surface of an adsorbent material. Various low-cost agro-industrial and composted organic wastes have been investigated for their potential to adsorb this compound. Materials like sawdust, chicken manure, olive oil solid waste ("orujillo"), and composted urban solid waste have shown varying degrees of adsorption capacity. The effectiveness of adsorption is influenced by the physicochemical properties of both the pesticide and the adsorbent material.

Table 2: Adsorption of this compound on Various Organic Wastes

| Adsorbent | Freundlich Adsorption Coefficient (Kf) [(µg1-1/n L1/n)/g] | Freundlich Exponent (1/n) | Reference |

|---|---|---|---|

| Sawdust | 14.8 | 0.89 | Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos (B103538), Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov |

| Chicken Manure | 20.3 | 0.91 | Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov |

| Olive Oil Solid Waste (Orujillo) | 35.7 | 0.95 | Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov |